水酸化ルビジウム水和物

概要

説明

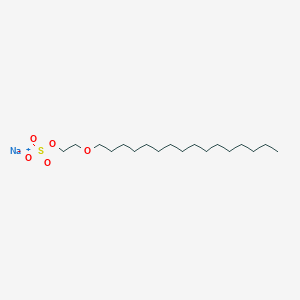

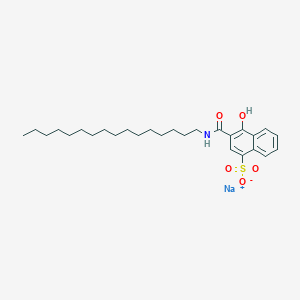

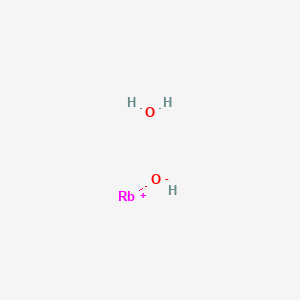

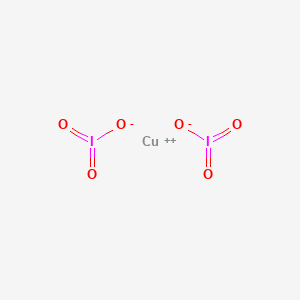

Rubidium hydroxide hydrate is a colorless solid that is commercially available as aqueous solutions . It consists of rubidium cations and an equal number of hydroxide anions . It is used in fireworks in place of pure rubidium to get a violet color, thereby preventing the waste of the expensive element rubidium . It also acts as an intermediate in the synthesis of other rubidium compounds .

Synthesis Analysis

Rubidium hydroxide hydrate is usually produced in a laboratory setting by the reaction of rubidium metal with water . The balanced equation for this reaction is Rb + H2O → RbOH + H2 .Molecular Structure Analysis

The chemical formula of rubidium hydroxide is RbOH, where Rb stands for Rubidium, O for Oxygen, and H for Hydrogen . In terms of atomic composition, rubidium hydroxide comprises one rubidium atom (Rb), one oxygen atom (O), and one hydrogen atom (H) .Chemical Reactions Analysis

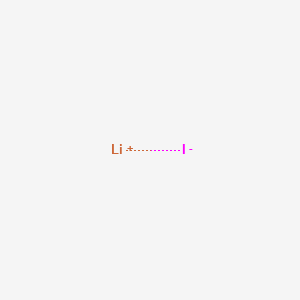

Rubidium hydroxide hydrate reacts with hydrogen iodide to form rubidium iodide and water . The reaction is given by HI + RbOH = RbI + H2O . It also reacts violently with water, forming rubidium hydroxide and hydrogen gas .Physical And Chemical Properties Analysis

Rubidium hydroxide hydrate typically appears as a white solid under standard conditions . It is highly deliquescent, meaning it absorbs moisture from the atmosphere and eventually dissolves in the absorbed water . The molar mass of rubidium hydroxide is approximately 102.475 g/mol .科学的研究の応用

ルビジウム塩の製造

水酸化ルビジウム水和物は、他のルビジウム化合物の合成における中間体として使用されます . これは、さまざまなルビジウム塩の製造において重要な役割を果たします .

有機合成における触媒

水酸化ルビジウム水和物は、有機合成において触媒として機能します . これは化学反応を加速させることができ、有機化学の分野で貴重です。

分析化学

分析化学の分野では、水酸化ルビジウム水和物がよく使用されます . そのユニークな特性は、さまざまな分析技術で活用できます。

特殊ガラスおよびセラミックの製造

水酸化ルビジウム水和物は、特殊ガラスおよびセラミックの製造に使用されます . そのユニークな特性は、これらの材料の特性を強化することができます。

花火

水酸化ルビジウム水和物は、花火で紫色の色を出すために使用されます . これは、純粋なルビジウムの代わりに使用され、この高価な元素の無駄をなくします。

酸化塩素化触媒

水酸化ルビジウム水和物は、酸化塩素化触媒として機能します . これは、塩素化を含むさまざまな産業プロセスで役立ちます。

エネルギーとナノテクノロジーにおける将来の研究

エネルギー、ナノテクノロジー、先端材料科学などのさまざまな分野におけるその潜在的な用途に関する研究は、常に必要とされています<a aria-label="4: " data-citationid="8edb3471-fccc-d119-331b-963a7

作用機序

The addition of an acid or base changes the mechanism and promotes the nucleophilic addition of water to a carbonyl to form a hydrate . Basic conditions speed up the reaction because hydroxide is a better nucleophile than water. Acidic conditions speed up the reaction because the carbonyl becomes protonated .

Safety and Hazards

Rubidium hydroxide hydrate is strongly basic and corrosive, necessitating careful handling and storage . Direct contact with skin or eyes may result in severe burns, while inhalation or ingestion can cause harm to the respiratory and digestive systems . It is classified as toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death .

特性

IUPAC Name |

rubidium(1+);hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O.Rb/h2*1H2;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHAWVFWLJTUJNI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O2Rb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583659 | |

| Record name | Rubidium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.491 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12026-05-0 | |

| Record name | Rubidium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rubidium hydroxide (Rb(OH)), hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying the hydrogen bonding in rubidium hydroxide hydrate?

A1: Understanding hydrogen bonding in compounds like rubidium hydroxide hydrate is crucial because it significantly influences their physical properties, such as solubility, boiling point, and melting point [, ]. This knowledge is essential for various applications, including material science and potentially in developing new technologies.

Q2: What spectroscopic techniques were used to study rubidium hydroxide hydrate in the provided research?

A2: The researchers utilized infrared spectroscopy to analyze the structure of rubidium hydroxide hydrate [, ]. By studying the characteristic vibrations of bonds within the molecule, particularly those related to the O-H group, they could gain insights into the nature and strength of hydrogen bonding within the compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

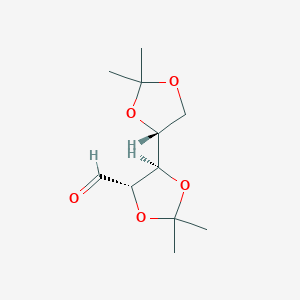

![[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B78362.png)

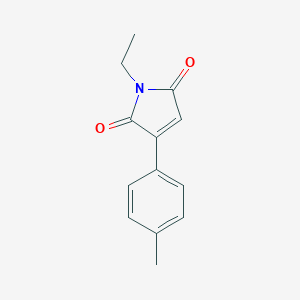

![Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B78363.png)